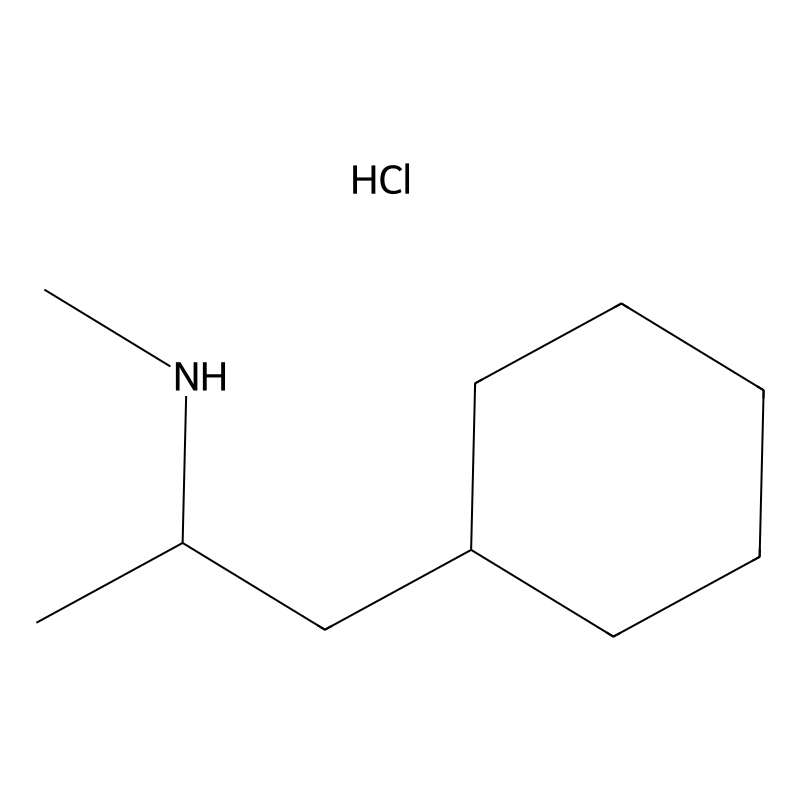Propylhexedrine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Analytical Chemistry
Propylhexedrine hydrochloride serves as a reference standard in analytical techniques like mass spectrometry for detecting its presence in biological samples. This can be relevant in forensic toxicology to identify propylhexedrine abuse or overdose. Source: Cayman Chemical:
Understanding Alpha-Adrenergic Mechanisms
As an alpha-adrenergic stimulant, propylhexedrine can be used in in-vitro studies to explore the mechanisms of this class of drugs. Researchers can investigate how it interacts with alpha-adrenergic receptors and its downstream effects on cellular processes. Source: Bertin Bioreagent:
Propylhexedrine hydrochloride is a sympathomimetic amine primarily recognized for its use as a topical nasal decongestant. It is commonly marketed under the brand name Benzedrex and has been in medical use since 1949. The compound is indicated for the relief of nasal congestion associated with colds, allergies, and allergic rhinitis. Propylhexedrine acts primarily as an adrenergic agonist, constricting blood vessels in the nasal passages to reduce swelling and congestion .
There are two primary methods for synthesizing propylhexedrine:
- Reductive Amination: This method involves cyclohexylacetone and an intermediary imine, using an aluminum-mercury amalgam in the presence of a hydrogen source.
- Catalytic Hydrogenation: More commonly, propylhexedrine is synthesized from methamphetamine via catalytic hydrogenation over Adams' catalyst, which transforms the phenyl ring of methamphetamine into a cyclohexyl group .
Propylhexedrine functions as an alpha-adrenergic agonist, primarily affecting the sympathetic nervous system. Its biological activity includes:
- Vasoconstriction: Reduces blood flow to nasal tissues, alleviating congestion.
- Central Nervous System Stimulation: At elevated doses, it releases neurotransmitters that can lead to increased alertness and energy levels.
- Bronchodilation: Helps open airways, making it beneficial for respiratory conditions .
Propylhexedrine may interact with various medications and substances, particularly those affecting the central nervous system or cardiovascular system. Notable interactions include:
- Monoamine Oxidase Inhibitors: Can lead to hypertensive crises if taken concurrently.
- Other Stimulants: May enhance cardiovascular effects.
- Antidepressants: Potentially increases serotonin levels, leading to serotonin syndrome .
Propylhexedrine shares structural similarities with several other alkylamines and sympathomimetics. Below are some comparable compounds:
| Compound Name | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Methamphetamine | Similar phenethylamine base | Stimulant | High potential for abuse; affects central nervous system significantly |
| Methylhexanamine | Similar alkylamine structure | Athletic performance enhancer | Less potent than propylhexedrine; often banned in sports |
| Phenylephrine | Phenethylamine derivative | Nasal decongestant | Primarily acts on alpha receptors; less CNS activity |
| Tuaminoheptane | Related alkylamine | Stimulant | Less commonly used; similar mechanism but different effects |
Uniqueness of Propylhexedrine
Propylhexedrine's unique cyclohexyl structure differentiates it from other sympathomimetics like phenylethylamines. This structural variation
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Related CAS
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
KEGG Target based Classification of Drugs
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]
Pictograms



Corrosive;Acute Toxic;Environmental Hazard
Other CAS
1007-33-6
6192-98-9
Wikipedia
Dates
2: Holler JM, Vorce SP, McDonough-Bender PC, Magluilo J Jr, Solomon CJ, Levine B.
3: Perez J, Burton BT, McGirr JG. Airway compromise and delayed death following
4: Iven H, Feldbusch E. Pharmacokinetics of phenobarbital and propylhexedrine
5: Croft CH, Firth BG, Hillis LD. Propylhexedrine-induced left ventricular
6: Liggett SB. Propylhexedrine Intoxication: Clinical Presentation and
7: White L, DiMaio VJ. Intravenous propylhexedrine and sudden death. N Engl J
8: DiMaio VJ, Garriott JC. Intravenous abuse of propylhexedrine. J Forensic Sci.
9: Sturner WQ, Spruill FG, Garriott JC. Two propylhexedrine-associated
10: Appel W, Sprengard D. [Pharmacokinetics of propylhexedrine].
11: Anderson ED. Propylhexedrine (Benzedrex) psychosis. N Z Med J. 1970
12: Dick RW, Mitchell CL. A comparison of the anticonvulsant properties of
13: POLSTER H. [ON POISONING WITH THE APPETITE DEPRESSANT PROPYLHEXEDRINE,
14: Smith DE, Wesson DR, Sees KL, Morgan JP. An epidemiological and clinical
15: Covey DC, Nossaman BD, Albright JA. Ischemic injury of the hand from
16: Fornazzari L, Carlen PL, Kapur BM. Intravenous abuse of propylhexedrine
17: Perucca E, Grimaldi R, Ruberto G, Gelmi C, Trimarchi F, Crema A. Comparative
18: Mancusi-Ungaro HR Jr, Decker WJ, Forshan VR, Blackwell SJ, Lewis SR. Tissue
19: Hamilton LH. Nasal decongestant effect of propylhexedrine. Ann Otol Rhinol
20: Riddick L, Reisch R. Oral overdose of propylhexedrine. J Forensic Sci. 1981








